2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane
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Overview
Description
2-Methanesulfonyl-2,6-diazaspiro[35]nonane is a chemical compound with the molecular formula C10H17F3N2O4S It is known for its unique spirocyclic structure, which includes a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane typically involves the reaction of appropriate diazaspiro compounds with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:
- 2-Methanesulfonyl-2,6-diazaspiro[3.4]octane
- 2-Methanesulfonyl-2,6-diazaspiro[3.6]decane
These compounds share similar structural features but differ in the size of the spirocyclic ring. The unique properties of this compound, such as its specific ring size and functional groups, contribute to its distinct reactivity and applications.
Properties
Molecular Formula |
C8H16N2O2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-methylsulfonyl-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)3-2-4-9-5-8/h9H,2-7H2,1H3 |
InChI Key |
KDAZCEADAQUZRA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCCNC2 |
Origin of Product |
United States |
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